

Application Notes and Protocols for the HPLC Analysis of (-)-Sweroside

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Compound of Interest

Compound Name: (-)-Sweroside

Cat. No.: B190387

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Introduction

(-)-Sweroside is a naturally occurring iridoid glycoside found in various medicinal plants, notably in the Gentianaceae family. It has garnered significant interest within the pharmaceutical and natural product research sectors due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-osteoporotic effects. Accurate and precise quantification of **(-)-Sweroside** in plant extracts, herbal formulations, and biological matrices is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the use of **(-)-Sweroside** as a standard in HPLC analysis. It is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products.

Physicochemical Properties of (-)-Sweroside

A comprehensive understanding of the physicochemical properties of **(-)-Sweroside** is essential for its proper handling and use as an analytical standard.

Property	Value	Reference
Chemical Name	(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one	[1]
CAS Number	14215-86-2	[1]
Molecular Formula	C ₁₆ H ₂₂ O ₉	[1]
Molecular Weight	358.34 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	106-109 °C	[3]
Solubility	Soluble in water, methanol, ethanol, and DMSO. Insoluble in petroleum ether. A solubility of ≥ 35.8 mg/mL in ethanol has been reported with gentle warming.[2][4]	
Storage	Store at -20°C in a tightly sealed container, protected from light and moisture.	[3]

Experimental Protocols

Preparation of Standard Solutions

a. Standard Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of **(-)-Sweroside** standard (purity ≥95%).
- Transfer the standard to a 10 mL volumetric flask.
- Dissolve the standard in HPLC-grade methanol.

- Sonicate for 5-10 minutes to ensure complete dissolution.
- Bring the solution to volume with methanol and mix thoroughly.
- Store the stock solution at 4°C, protected from light.

b. Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial conditions or a suitable solvent (e.g., methanol).
- A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.
- Filter the working standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation (from Plant Material)

- **Drying and Grinding:** Dry the plant material (e.g., leaves, stems) in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
- **Extraction:**
 - Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
 - Add 50 mL of methanol (or another suitable solvent).
 - Perform extraction using ultrasonication for 30-60 minutes or reflux extraction for 1-2 hours.
- **Filtration and Concentration:**
 - Allow the extract to cool to room temperature.
 - Filter the extract through Whatman No. 1 filter paper.
 - For increased concentration, the solvent can be evaporated under reduced pressure using a rotary evaporator.

- Final Sample Solution:
 - Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method

The following HPLC method is recommended for the quantitative analysis of **(-)-Sweroside**.

Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD) or UV-Vis Detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase	A: 0.5% Acetic Acid in WaterB: Acetonitrile
Gradient Elution	0-5 min: 10% B5-20 min: 10-30% B20-30 min: 30-50% B30-35 min: 50-10% B35-40 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	245 nm
Injection Volume	10 µL
Retention Time	Approximately 15-17 minutes

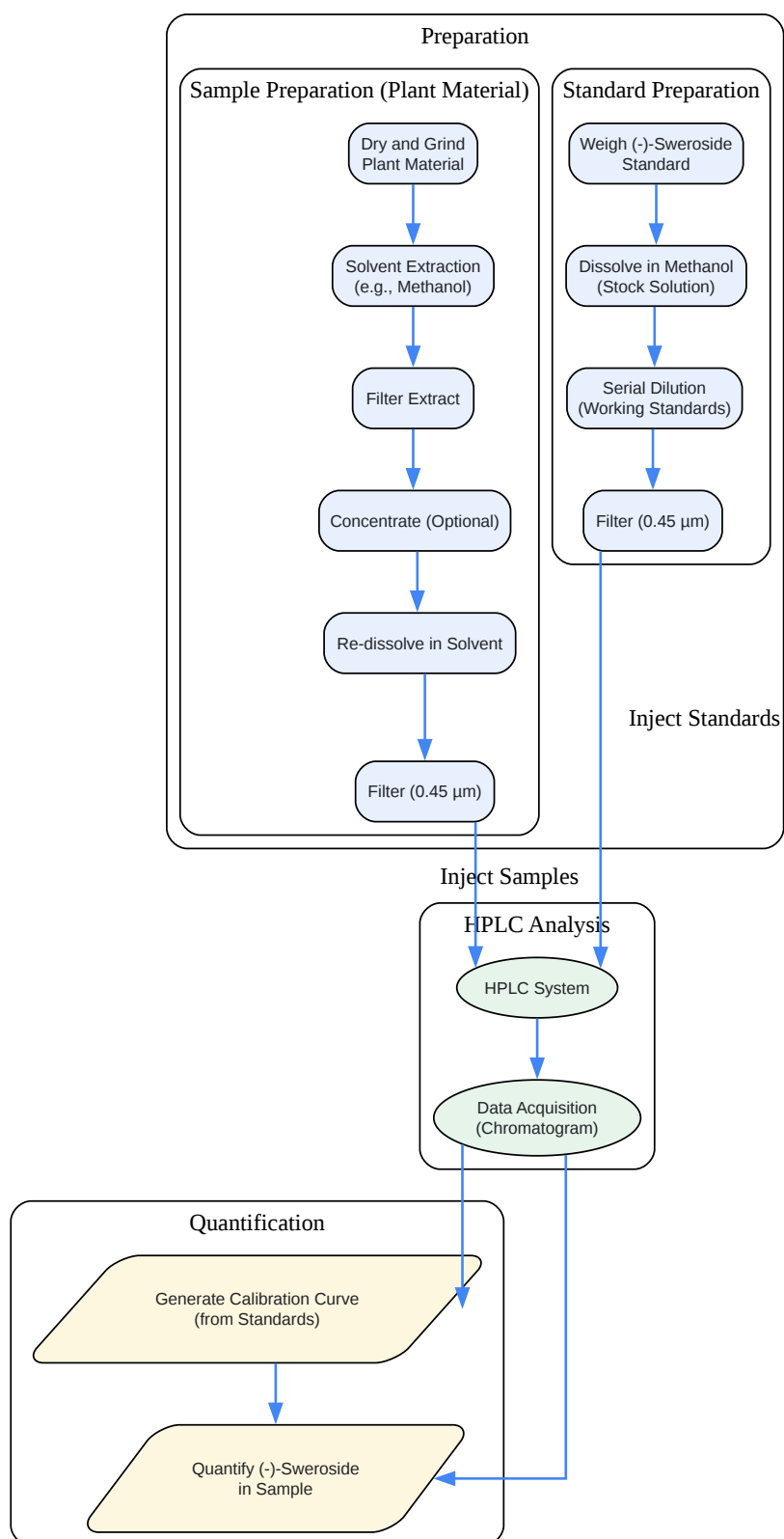
Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC analysis of **(-)-Sweroside**. Researchers should perform their own validation to ensure the method is suitable for their specific application and instrumentation.

Parameter	Typical Value
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantitation (LOQ)	~0.3 µg/mL
Accuracy (Recovery)	98 - 102%
Precision (RSD%)	< 2%
- Intra-day	< 2%
- Inter-day	< 2%

Visualizations

Experimental Workflow for HPLC Analysis of (-)-Sweroside

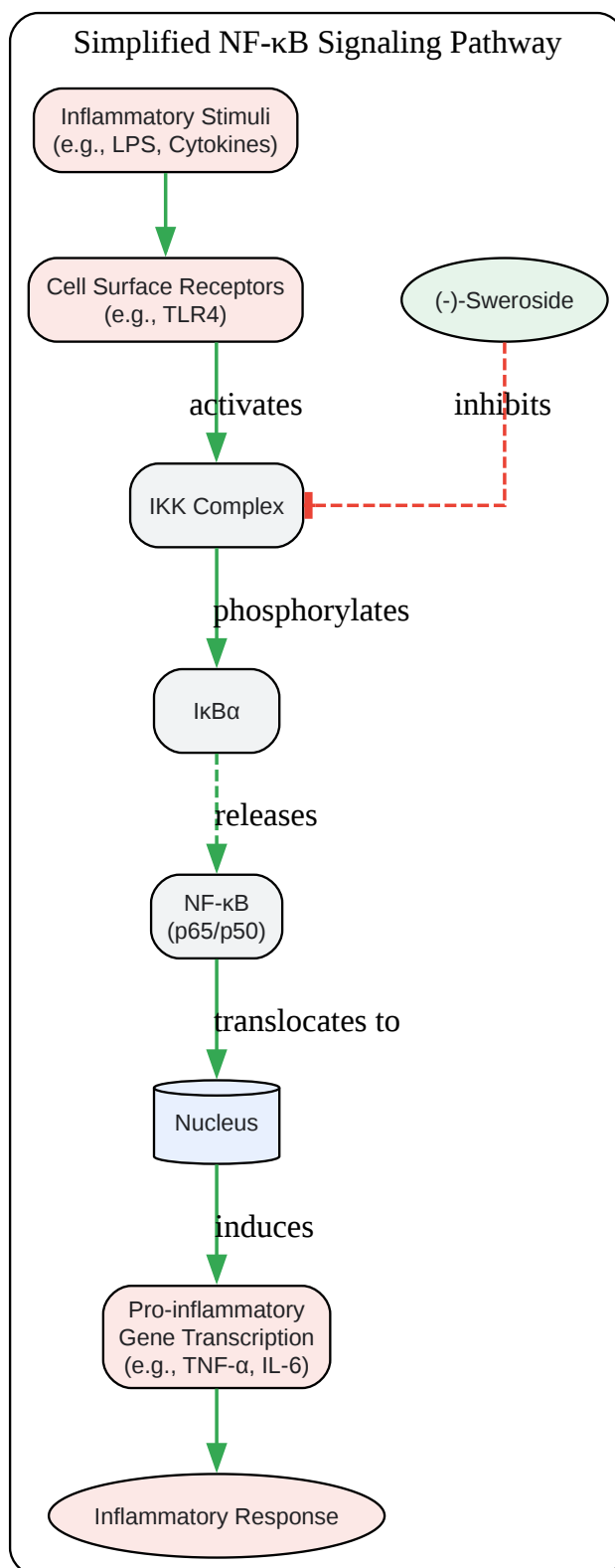


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Caption: Workflow for HPLC analysis of **(-)-Sweroside**.

Signaling Pathway Modulation by (-)-Sweroside

(-)-Sweroside has been reported to modulate several signaling pathways, contributing to its pharmacological effects. The following diagram illustrates a simplified representation of its influence on the NF- κ B pathway, which is central to inflammation.



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Caption: Inhibition of NF- κ B pathway by **(-)-Sweroside**.

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